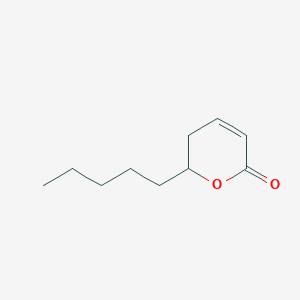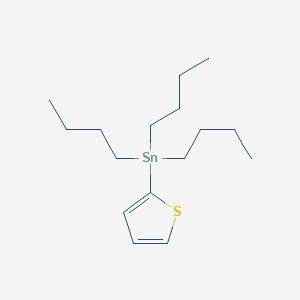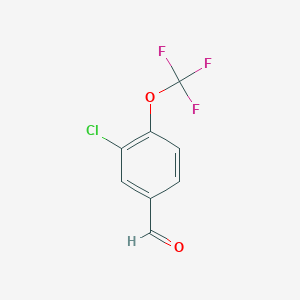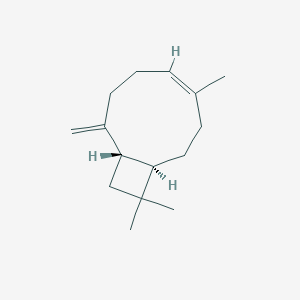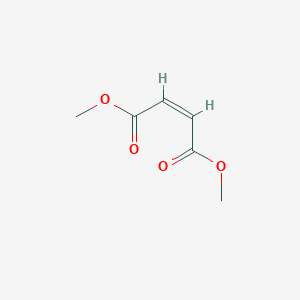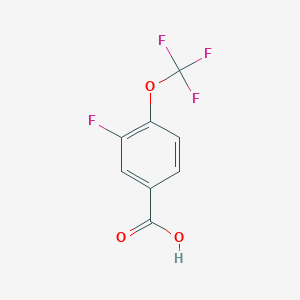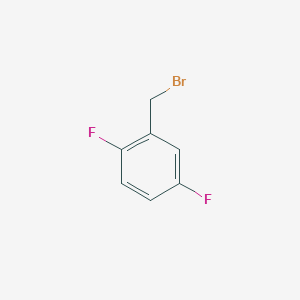![molecular formula C14H16N2O2 B031595 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione CAS No. 128740-13-6](/img/structure/B31595.png)
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
概要
説明
Synthesis Analysis
Synthesis of this compound and related derivatives involves intricate chemical reactions. For instance, novel synthesis methods for derivatives have been developed through processes such as enamine alkylation, dehydrating condensation reactions, and subsequent elimination processes. These methods demonstrate the compound's aromatic nature and its capability to participate in oxidation reactions under specific conditions, highlighting its functional versatility and reactivity (Mitsumoto & Nitta, 2004). Additionally, enzymatic resolution using lipase has been employed to prepare optically pure intermediates of the compound, indicating its significance in synthesizing complex pharmaceutical agents (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques like X-ray crystallography, showcasing the compound's complex aromatic nature and the influence of substituents on its molecular conformation. This analysis is crucial for understanding the compound's reactivity and potential applications in material science and pharmaceuticals (Lv et al., 2013).
Chemical Reactions and Properties
Research on this compound has revealed its ability to undergo various chemical reactions, including oxidation and acylation, demonstrating its reactivity and potential for functionalization. These studies provide insight into the compound's chemical behavior and its applicability in synthesizing novel compounds with desired properties (Jones et al., 1990).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility and fluorescence, have been studied, providing valuable information for its application in material science and optoelectronics. These properties are influenced by the molecular structure and substituents, underscoring the importance of structural analysis in predicting compound behavior (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with nucleophiles and the ability to form various derivatives, are central to understanding the compound's utility in synthetic chemistry. Investigations into these aspects have led to the development of new synthetic routes and the exploration of the compound's potential in creating pharmacologically active molecules (Goto et al., 1991).
科学的研究の応用
- Pharmaceutical Synthesis
- Summary of Application : “6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione” is used as an intermediate in the synthesis of moxifoxacin , a fluorinated quinolone antibacterial.
- Results or Outcomes : The outcome of this application is the production of moxifoxacin, a potent antibacterial agent .
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
-
Inhibition of Cancer Cell Proliferation
-
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
-
Inhibition of Cancer Cell Proliferation
Safety And Hazards
特性
IUPAC Name |
6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLNPCNHNHAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432551 | |
| Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | |
CAS RN |
128740-13-6 | |
| Record name | Tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, tetrahydro-6-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


